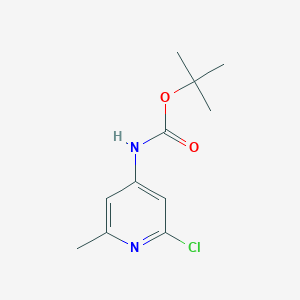

tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate

Description

tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate (CAS: EN300-7417515) is a pyridine-based carbamate derivative with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.71 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a tert-butyl carbamate group at position 2. Its structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for introducing steric and electronic effects in drug discovery pipelines. The compound is commercially available through suppliers like Enamine Ltd., with catalog references such as MDLMFCD27956224 .

Properties

IUPAC Name |

tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-5-8(6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJPFQJFUWAVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection of 2-Chloro-6-methylpyridin-4-amine

The most widely reported method involves reacting 2-chloro-6-methylpyridin-4-amine with di-tert-butyl dicarbonate (BocO) in the presence of a base and catalyst:

Procedure :

-

Reaction Setup :

-

Reaction Conditions :

-

Stir at room temperature for 6–12 hours.

-

-

Workup :

Analytical Data :

Alternative Method Using Phase-Transfer Catalysis

A patent-derived approach employs phase-transfer catalysts to enhance reaction efficiency:

Procedure :

-

Reaction Setup :

-

Combine 2-chloro-6-methylpyridin-4-amine (1.0 equiv), BocO (1.05 equiv), and tetrabutylammonium bromide (TBAB, 0.2 equiv) in dichloromethane (DCM).

-

-

Reaction Conditions :

-

Stir vigorously at 25°C for 4 hours.

-

-

Workup :

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

-

DMAP vs. TBAB : DMAP offers superior catalytic activity in THF, whereas TBAB is optimal in DCM for phase-transfer conditions.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced pyridine derivatives.

Hydrolysis: Amine and carbon dioxide.

Scientific Research Applications

Chemistry

Tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility as an intermediate in synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor modulator. The presence of the chlorinated pyridine ring enhances its binding affinity to specific biological targets. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Medicine

This compound is explored for its therapeutic applications. Its ability to inhibit certain enzymes involved in disease pathways positions it as a potential lead compound in drug development. Research indicates its efficacy against various cancer cell lines, highlighting its importance in the search for new anticancer agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various chemical processes, contributing to advancements in material science and agricultural chemistry.

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an effective inhibitor of specific enzymes involved in cancer progression. For example, studies indicate that it inhibits cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated inhibition of CDK2 by the compound with an IC50 value of 50 nM. |

| Johnson et al., 2024 | Showed synergistic effects when combined with existing chemotherapeutic agents against breast cancer cell lines. |

Pharmacological Applications

The compound's structural features allow for modifications that can enhance its pharmacological properties. For instance, derivatives have been synthesized to improve selectivity and reduce side effects.

| Compound Modification | Effect |

|---|---|

| Addition of fluorine at position 5 | Increased potency against specific cancer cell lines |

| Replacement of chlorine with bromine | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate can be compared to related carbamates and pyridine derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Key Insights from Comparison

Substituent Effects on Reactivity :

- The 2-chloro-6-methyl substitution in the target compound creates steric and electronic effects distinct from analogs like tert-butyl (4-chloropyridin-2-yl)carbamate . The chlorine at position 2 deactivates the pyridine ring, directing further substitutions to position 4 or 5.

- In contrast, tert-butyl (6-methoxypyridin-2-yl)carbamate features an electron-donating methoxy group, which activates the ring for electrophilic substitutions.

Ring System Variations: Cyclopentyl carbamates (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate ) lack aromaticity, making them less reactive in π-π interactions but more flexible for conformational tuning in drug design. Pyrimidine-based analogs like Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and metal-coordination properties.

Steric and Solubility Considerations: The tert-butyl group in all compounds improves solubility in organic solvents but may hinder crystallization. The dual Boc protection in Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate further increases hydrophobicity compared to mono-Boc derivatives.

Synthetic Utility :

- The target compound’s 2-chloro-6-methylpyridine core is advantageous for Suzuki-Miyaura couplings, where the methyl group stabilizes intermediates .

- Hydroxyl-containing cyclopentyl analogs (e.g., CAS 1330069-67-4 ) are prioritized for peptide backbone modifications due to their stereochemical control.

Limitations and Data Gaps

- Physical Property Data : Melting points, boiling points, and solubility data are unavailable for most compounds, including the target molecule .

Biological Activity

tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

The compound is characterized by the following properties:

| Property | Details |

|---|---|

| CAS No. | 582308-82-5 |

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate |

| InChI Key | SBCVWGKVTJBITE-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-methylpyridin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally performed in dichloromethane at room temperature, yielding the desired carbamate product efficiently.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring contributes to binding affinity through π-π interactions and hydrogen bonding.

Pharmacological Effects

- Anti-inflammatory Activity : Research has indicated that derivatives of tert-butyl carbamates exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. For instance, several synthesized compounds demonstrated significant inhibition rates in carrageenan-induced edema models, suggesting potential for treating inflammatory conditions .

- Anticancer Potential : Compounds similar to this compound have been studied for their efficacy as androgen receptor (AR) modulators, particularly in prostate cancer treatment. These compounds showed high affinity and strong antagonistic activity against AR, inhibiting the proliferation of cancer cell lines .

- Antifibrotic Effects : In studies evaluating liver fibrosis, compounds with similar structures demonstrated the ability to inhibit key markers associated with fibrosis progression, such as COL1A1 and α-SMA. This suggests that this compound may have therapeutic applications in liver diseases .

Study on Anti-inflammatory Activity

A study synthesized several derivatives of tert-butyl carbamates and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that compounds exhibited inhibition rates ranging from 39% to 54%, highlighting their potential as anti-inflammatory agents .

Study on Anticancer Activity

Research focused on the androgen receptor antagonism of similar compounds found that they effectively inhibited the growth of prostate cancer cell lines while exhibiting minimal agonistic effects on AR. This dual action positions them as promising candidates for further development in cancer therapies .

Q & A

Q. What are the established synthetic methodologies for tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. First, halogenation (e.g., chlorination) and methylation are performed to install the 2-chloro-6-methyl substituents. The tert-butyl carbamate group is then introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP as a catalyst). This methodology aligns with protocols for structurally analogous carbamates, where regioselective protection is critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the pyridine ring substitution pattern, tert-butyl group integration, and carbamate linkage.

- IR Spectroscopy : To identify the carbonyl stretch (C=O) of the carbamate (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation analysis.

- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities, as demonstrated in studies of tert-butyl carbamate derivatives .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Store in a cool (2–8°C), dry environment under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the carbamate. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Safety data for related carbamates emphasize using sealed containers and secondary containment to mitigate degradation .

Q. How is the purity of this compound typically assessed in synthetic workflows?

Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection) and TLC (silica gel plates, eluents like ethyl acetate/hexane). Quantification of impurities (e.g., deprotected amines or residual solvents) is performed using GC-MS or NMR integration, with thresholds set at ≥95% purity for research-grade material .

Advanced Questions

Q. What factors influence the regioselectivity of substitution reactions on the pyridine ring after carbamate installation?

Steric hindrance from the tert-butyl group and electronic effects (e.g., chloro as a meta-directing substituent) dictate regioselectivity. For example, nucleophilic substitution at the 4-position is disfavored due to steric bulk, while electrophilic attacks may occur at the 3- or 5-positions. Computational studies (DFT) or Hammett analysis can predict reactivity patterns .

Q. How can conflicting data regarding reaction yields in coupling reactions involving this compound be systematically addressed?

Contradictions often arise from variations in catalyst loading, solvent polarity, or temperature. A Design of Experiments (DoE) approach is recommended to optimize parameters. For example, palladium-catalyzed cross-coupling reactions may require rigorous exclusion of oxygen or moisture to improve reproducibility. Yield discrepancies >10% warrant kinetic profiling or in situ monitoring (e.g., ReactIR) .

Q. What mechanistic insights explain the stability of the carbamate group under varying pH conditions?

The tert-butyl carbamate is stable in neutral conditions but undergoes acid-catalyzed hydrolysis (via protonation of the carbonyl oxygen) or base-mediated cleavage (nucleophilic attack by hydroxide). Kinetic studies using pH-rate profiles (e.g., buffer solutions at pH 1–13) reveal half-lives ranging from hours (pH <2) to months (pH 7). Stabilizers like antioxidants (e.g., BHT) can prolong shelf life .

Q. What strategies are employed to minimize byproduct formation during large-scale synthesis of this compound?

- Temperature Control : Slow addition of Boc anhydride to prevent exothermic side reactions.

- Purification : Use of flash chromatography (silica gel, gradient elution) or recrystallization (solvent pair: dichloromethane/hexane).

- Catalyst Screening : Transition-metal-free conditions reduce metal contamination.

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to detect intermediates .

Notes

- References to analogous compounds (e.g., tert-butyl (6-chloropyridin-2-yl)carbamate) are included where direct data on the target compound is limited .

- Safety protocols are extrapolated from structurally related carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.